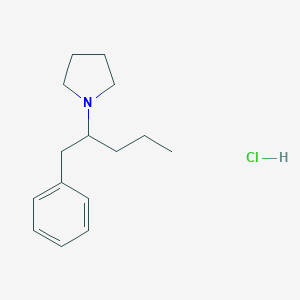
Prolintane hydrochloride
説明
Prolintane hydrochloride is a psychoactive compound with stimulant properties. It is chemically known as 1-[alpha-propylphenethyl]-pyrrolidine and is classified alongside other stimulant drugs such as methylphenidate, cocaine, and amfonelic acid. Prolintane differs from amphetamine in its pharmacological effects, as it has been shown to significantly enhance the concentration of 3,4-dihydroxyphenylacetic acid in the brains of rats treated with spiperone, a neuroleptic drug . This suggests that prolintane may have unique interactions with dopaminergic systems in the brain.
Synthesis Analysis
Molecular Structure Analysis
Prolintane's molecular structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is known to engage in hydrophobic interactions, and in the case of proline, a related compound, it can form aggregates through stepwise stacking and hydrophobic interaction of the ring . This structural feature may contribute to prolintane's ability to interact with biological targets, such as proteins or neurotransmitter systems.
Chemical Reactions Analysis
The chemical reactions involving prolintane are not explicitly described in the provided papers. However, its stimulant effects suggest that it may interact with neurotransmitter systems, potentially by inducing the release of dopamine or inhibiting its reuptake . The interaction with dopaminergic pathways could lead to various pharmacological effects, including increased wakefulness and reduced rapid eye movement (REM) sleep .
Physical and Chemical Properties Analysis
The physical and chemical properties of prolintane hydrochloride are not directly reported in the provided papers. However, the related compound proline exhibits unusual properties in aqueous solution, such as high solubility, density, and viscosity, which are characteristic of hydrophilic colloids . These properties are attributed to the strong hydrogen bonding of water in proline solutions. While prolintane is not proline, it may share some solubility characteristics due to the presence of the pyrrolidine ring.
Relevant Case Studies
A case study involving prolintane reported visual hallucinations in a young man who used prolintane in combination with diphenhydramine for two months . The hallucinations were attributed to increased dopaminergic brain activity, suggesting that prolintane can potentiate the effects of dopamine in the brain. Another study on the effects of prolintane on sleep patterns in healthy adult males found that the drug reduced REM sleep and could cause increased awakenings and periods of wakefulness during the night . These case studies highlight the potential psychiatric and sleep-related effects of prolintane use.
科学的研究の応用
1. Effects on Sleep and REM Sleep
Prolintane hydrochloride has been studied for its effects on sleep, particularly on rapid eye movement (REM) sleep. Research has shown that prolintane can reduce REM sleep by delaying the first REM period and reducing the total REM sleep. This effect was observed at doses of 15 and 30 mg. Additionally, increased awakenings and prolonged periods of wakefulness were noted in some subjects, indicating the drug's potential to modify sleep patterns (Nicholson et al., 1980).
2. Metabolism in Different Populations
A study on the metabolism of racemic prolintane and its optically pure enantiomers in Asian and European volunteers revealed differences mainly in the quantitative amounts of metabolites. This research suggests that the metabolism of prolintane varies among different populations, which could have implications for its pharmacological effects and potential applications (Rücker et al., 1992).
3. Interaction with Other Medications
An investigation into the interaction of prolintane with ethyl biscoumacetate, a blood-thinning medication, found no significant difference in the plasma half-life of ethyl biscoumacetate before and after treatments with prolintane. This indicates that prolintane does not inhibit the metabolism of ethyl biscoumacetate, suggesting its potential compatibility with certain medications (Hague et al., 1971).
4. Mental and Physical Effects
A comparative study of the acute physical and mental effects of prolintane and other sympathomimetics revealed that prolintane, in commonly used medical doses, has minimal cardiovascular effects but can be active in the performance of certain mental tasks. This suggests its potential use in scenarios where enhanced mental performance is desired without significant cardiovascular implications (Kuitunen et al., 1984).
特性
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOFBBOQSMUYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-92-5 (Parent) | |
| Record name | Prolintane hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prolintane hydrochloride | |
CAS RN |
1211-28-5 | |
| Record name | Prolintane hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolintane hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catovitan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prolintane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINTANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEG124534B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



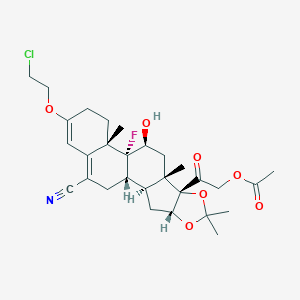
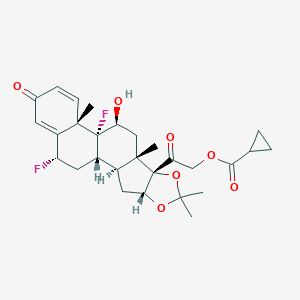
![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)
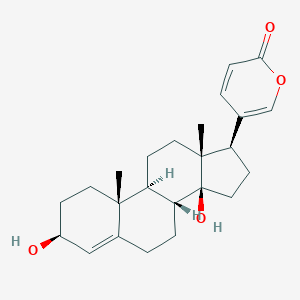
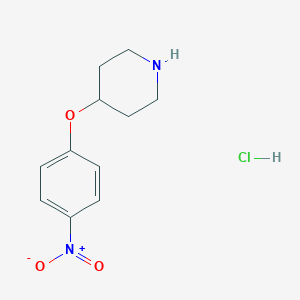
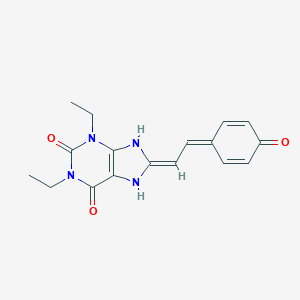
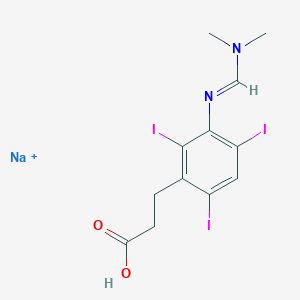
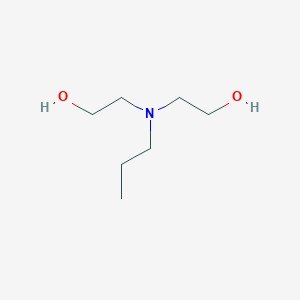
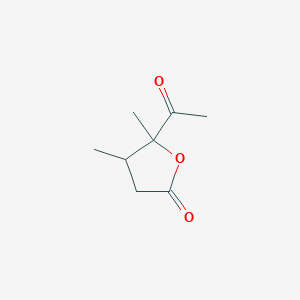
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
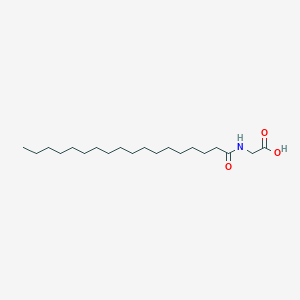
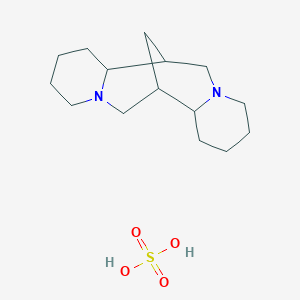
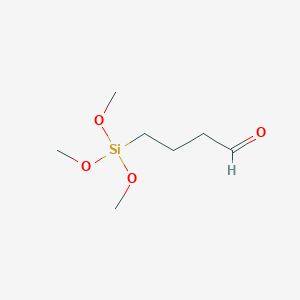
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)